2-[(4-BROMOPHENYL)METHANESULFONYL]-3H-IMIDAZO[4,5-B]PYRIDINE
Overview
Description
2-[(4-BROMOPHENYL)METHANESULFONYL]-3H-IMIDAZO[4,5-B]PYRIDINE is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the bromophenyl and methanesulfonyl groups enhances its reactivity and potential for functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMOPHENYL)METHANESULFONYL]-3H-IMIDAZO[4,5-B]PYRIDINE typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[4,5-b]pyridine core, which can be achieved through the condensation of 2,3-diaminopyridine with an appropriate aldehyde or ketone . The resulting intermediate is then subjected to bromination and sulfonylation reactions to introduce the bromophenyl and methanesulfonyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMOPHENYL)METHANESULFONYL]-3H-IMIDAZO[4,5-B]PYRIDINE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazo[4,5-b]pyridine core.
Coupling Reactions: The bromophenyl group can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and palladium on carbon are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-[(4-BROMOPHENYL)METHANESULFONYL]-3H-IMIDAZO[4,5-B]PYRIDINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and other heterocycles.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2-[(4-BROMOPHENYL)METHANESULFONYL]-3H-IMIDAZO[4,5-B]PYRIDINE exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine Derivatives: These include compounds with different substituents on the imidazo[4,5-b]pyridine core, such as 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
Other Heterocycles: Compounds like imidazo[4,5-c]pyridine and imidazo[1,5-a]pyridine share structural similarities and are also of interest in medicinal chemistry.
Uniqueness
2-[(4-BROMOPHENYL)METHANESULFONYL]-3H-IMIDAZO[4,5-B]PYRIDINE is unique due to the presence of both bromophenyl and methanesulfonyl groups, which enhance its reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfonyl]-1H-imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2S/c14-10-5-3-9(4-6-10)8-20(18,19)13-16-11-2-1-7-15-12(11)17-13/h1-7H,8H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHOYXWMKAAITK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)S(=O)(=O)CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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